2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide
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Overview
Description
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide is a complex organic compound that features a benzimidazole moiety, a nitrophenyl group, and a propanamide backbone. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core Industrial production methods may involve multi-step synthesis with purification processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and nitrophenyl sites.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by interacting with cellular components. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(4-nitrophenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-[(1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H16N4O4S/c1-11(17(24)19-13-7-9-14(10-8-13)22(25)26)27-18-20-15-5-3-4-6-16(15)21(18)12(2)23/h3-11H,1-2H3,(H,19,24) |
InChI Key |
HCQUASXMRPXUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2C(=O)C |
Origin of Product |
United States |
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